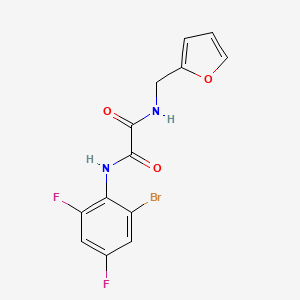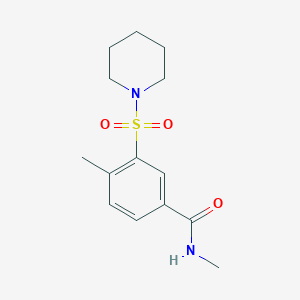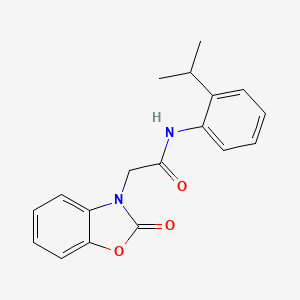
N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide, also known as BFA-1, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood. However, it has been found to inhibit the activity of protein kinase C (PKC) by binding to its regulatory domain. PKC is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide may lead to the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide has been found to increase the permeability of the blood-brain barrier, which may facilitate the delivery of drugs to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide in lab experiments include its potential anti-tumor and anti-inflammatory properties, as well as its ability to cross the blood-brain barrier. However, the limitations of using N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide include its limited solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the study of N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide. One direction is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research can be done to optimize its delivery to the brain for potential use in drug delivery systems.
Applications De Recherche Scientifique
N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(2-furylmethyl)ethanediamide has been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O3/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h1-5H,6H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAILUEMGWXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[4-(difluoromethoxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4392198.png)

![4-chloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4392231.png)

![2-methyl-1-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B4392242.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4392251.png)


![1-butyl-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4392281.png)
![N-(2-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B4392288.png)
![2-(3-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4392302.png)
![methyl 3-[(2-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B4392306.png)